molecular formula C7H7N5O B11912168 N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide

Cat. No.: B11912168
M. Wt: 177.16 g/mol
InChI Key: WEQIFITZIPKUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide (CAS Registry Number: 952511-27-2) is a high-purity chemical compound with the molecular formula C 7 H 7 N 5 O and a molecular weight of 177.16 g/mol. This imidazopyridine derivative is provided for research applications and should be stored at 2-8°C . The imidazo[4,5-b]pyridine scaffold is structurally similar to naturally occurring purines, which allows derivatives to interact with a wide range of cellular targets and pathways . This structural resemblance has established the scaffold as a privileged building block in medicinal chemistry and drug discovery . Compounds based on this core are investigated for significance in numerous disease areas, including central nervous system disorders, inflammation, and especially cancer . A key area of research for this compound and its analogs is antitumor activity . Scientific studies have demonstrated that imidazo[4,5-b]pyridine derivatives bearing the N-hydroxycarboximidamide group show promising cytotoxic effects . Specifically, one study identified a compound with this functional group as exhibiting high cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7), with an IC 50 value of 0.082 µM . This suggests that this compound serves as a critical precursor for developing potent anticancer agents. The broader class of imidazo[4,5-b]pyridines is known to influence pathways crucial for cancerous cells, including acting as inhibitors for various kinases such as Aurora A kinase, JAK-1, and c-MET . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-6(12-13)4-1-5-7(9-2-4)11-3-10-5/h1-3,13H,(H2,8,12)(H,9,10,11)

InChI Key

WEQIFITZIPKUPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde as the carbonyl component to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its partially saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include N-oxide derivatives, partially saturated imidazopyridines, and various substituted imidazopyridines.

Scientific Research Applications

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Carboximidamides

lists pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo). While these share the carboximidamide functional group, their pyrazole core differs from the imidazo[4,5-b]pyridine system in the target compound. Key distinctions include:

  • In contrast, the fused imidazo-pyridine system in the target compound provides extended π-conjugation, which may stabilize charge distribution .

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

PhIP, a well-studied heterocyclic amine (HCA) in cooked foods, shares the imidazo[4,5-b]pyridine core with the target compound but differs in substituents:

  • Structural Differences: PhIP has a phenyl group at position 6 and a methyl-amino group at position 2, whereas the target compound features a carboximidamide at position 6 and an N-hydroxy group.
  • Carcinogenicity: PhIP is a potent carcinogen in rodents, inducing colon, mammary, and lymphoid tumors. Its bioactivation involves N-hydroxylation by cytochrome P450 enzymes, forming DNA adducts via reactive intermediates . The N-hydroxy group in the target compound may similarly participate in adduct formation, though its carboximidamide substituent could alter metabolic pathways and toxicity profiles .

Thiazolo[4,5-b]pyridine Derivatives

describes thiazolo[4,5-b]pyridin-2-ones with methyl and phenylazo substituents. These compounds exhibit anticancer activity, with structural modifications at positions 3 and 6 influencing cytotoxicity. Key comparisons:

  • Core Heterocycle: Replacing imidazole with thiazole alters hydrogen-bonding and π-stacking interactions. Thiazolo derivatives show moderate anticancer activity (e.g., IC₅₀ values in the µM range), while imidazo-pyridines like PhIP are carcinogenic at low doses (0.01–0.08% in diet) .
  • Functional Groups : The carboximidamide in the target compound may enhance DNA intercalation or enzyme inhibition compared to thiazolo-pyridines’ ketone or azo groups .

1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide

This compound (CAS 1246041-84-8) shares a carboxamide group and imidazo-pyridine core but differs in ring fusion ([4,5-c] vs. [4,5-b]) and substituents:

  • Ring Fusion : The [4,5-c] fusion shifts nitrogen positions, altering electronic properties and binding affinity compared to the [4,5-b] system.
  • Safety Profile : While specific toxicity data are unavailable, its GHS classification (e.g., H315, H319, H335) suggests irritant properties, highlighting the need for cautious handling of imidazo-pyridine derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide Imidazo[4,5-b]pyridine 6-carboximidamide, N-hydroxy Hypothesized mutagenicity -
PhIP Imidazo[4,5-b]pyridine 2-amino-1-methyl, 6-phenyl Carcinogenic (colon, mammary)
5-(4-Methoxyphenyl)-pyrazole-1-carboximidamide Pyrazole 4-methoxyphenyl, 1-carboximidamide Antimicrobial (inferred)
Thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-dimethyl, 6-phenylazo Anticancer (IC₅₀: 10–50 µM)

Key Research Findings and Implications

  • Structural Determinants of Toxicity: The imidazo[4,5-b]pyridine core is strongly associated with carcinogenicity in HCAs like PhIP.
  • Role of Substituents: Carboximidamide and N-hydroxy groups could either mitigate or enhance toxicity compared to PhIP’s amino and phenyl groups. For example, carboximidamide’s hydrogen-bonding capacity might increase DNA interaction but reduce metabolic activation .
  • Synthetic Accessibility : Thiazolo-pyridines and pyrazole carboximidamides are synthesized via cyclocondensation, suggesting possible routes for modifying the target compound’s substituents to optimize safety and efficacy .

Biological Activity

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a unique combination of imidazole and pyridine rings along with a hydroxylamine functional group and a carboximidamide moiety. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound exhibits significant potential as an inhibitor of various enzymes and receptors involved in disease pathways:

  • Cyclin-dependent kinases (CDKs) : The compound has shown promising results in inhibiting CDKs, which are crucial for cell cycle regulation and cancer cell proliferation.
  • Aurora B kinases : It also inhibits Aurora B kinases, further supporting its potential role in cancer therapy.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential in antibiotic development.

Binding Affinities

Molecular docking studies reveal strong binding affinities to key enzymes involved in cancer progression and microbial resistance mechanisms. These interactions are characterized by hydrogen bonding and π–π stacking interactions with aromatic residues in target proteins.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functionalities within an imidazo-pyridine framework. Below is a comparative analysis with similar compounds:

Compound Name Structural Features Unique Properties
1H-imidazo[4,5-b]pyridineLacks hydroxylamine and carboximidamide groupsBasic imidazole structure
N-hydroxybenzimidazoleContains hydroxylamine but lacks pyridine ringDifferent heterocyclic framework
2-amino-3H-imidazo[4,5-b]pyridineSimilar core structure but different substituentsEnhanced reactivity due to amino group

Case Studies

  • Cancer Therapeutics : In vitro studies have shown that derivatives of this compound exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.082 µM against specific cancer cells, indicating high potency .
  • Antimicrobial Applications : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, revealing significant activity enhancements when specific substituents were introduced into the molecular structure. The presence of chlorine at certain positions notably increased activity against tested strains .
  • Inflammation Studies : Research has also highlighted the anti-inflammatory potential of the compound. It was found to inhibit inflammatory responses induced by oxidative stress in human retinal pigment epithelial cells, suggesting applications in treating retinal diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Derivatives of imidazo[4,5-b]pyridine are typically synthesized via cyclocondensation (e.g., using N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine) or modified Curtius rearrangements (e.g., using diphenylphosphorylazide with carboxylic acids). Reaction parameters such as temperature (e.g., thermolysis of azidopyridines at 80–120°C), pH, and catalyst selection (e.g., mild reducing agents like NaBH4) critically impact yield and purity. Recrystallization or chromatography is often required for optimization .

Q. How can structural modifications (e.g., substituent variation) alter the physicochemical properties of this compound?

  • Methodological Answer : Substituents at the 3- and 6-positions of the imidazo[4,5-b]pyridine core significantly affect solubility and reactivity. For example, introducing hydroxy or carboximidamide groups enhances hydrogen-bonding capacity, while methyl or cyclohexyl substituents increase hydrophobicity. Computational tools like density functional theory (DFT) can predict electronic effects and stability, guiding rational design .

Q. What spectroscopic techniques are essential for characterizing novel derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) is critical for confirming regiochemistry (e.g., distinguishing 1H vs. 3H tautomers). High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated in studies of ethyl 2-(6-bromo-imidazo[4,5-b]pyridin-3-yl)acetate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). For example, antifungal activity of imidazo[4,5-b]pyridines may differ between Candida spp. and Aspergillus spp. due to membrane permeability differences. Cross-study validation using standardized protocols (e.g., CLSI guidelines) and structural benchmarking against known analogs (e.g., 2-methylimidazo[4,5-b]pyridine) is advised .

Q. What mechanistic insights exist for the compound’s role in DNA adduct formation or mutagenicity?

  • Methodological Answer : Analogous compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) form DNA adducts via metabolic activation by cytochrome P450 enzymes, leading to N-(deoxyguanosin-8-yl) adducts. In vitro models (e.g., liver microsomes) combined with LC-MS/MS can track adduct formation kinetics. Competitive inhibition studies with ammonia/formaldehyde (key PhIP precursors) further elucidate pathways .

Q. How can computational methods optimize the design of imidazo[4,5-b]pyridine-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., fungal CYP51). DFT calculations assess charge distribution and frontier molecular orbitals to prioritize synthetically accessible derivatives. For instance, electron-withdrawing groups at the 6-position enhance electrophilicity, improving target engagement .

Q. What strategies control regioselectivity during heterocyclic ring functionalization?

  • Methodological Answer : Regioselectivity in imidazo[4,5-b]pyridine synthesis is influenced by directing groups (e.g., bromine at C6) and reaction media. For example, ethyl bromoacetate selectively alkylates the N3 position under basic conditions, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets halogenated positions. Solvent polarity (e.g., DMF vs. THF) further modulates outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.